molecular formula C9H6N2O3 B2919446 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1444001-64-2

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No. B2919446
CAS RN: 1444001-64-2
M. Wt: 190.158
InChI Key: XBMSUNCPVYPPTH-UHFFFAOYSA-N
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Description

“4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Energetic Materials

Oxadiazole derivatives have been studied for their potential use in energetic materials due to their high nitrogen content, which can lead to high energy release upon decomposition. They could be used in propellants or explosives with low mechanical sensitivity and high gas generation .

Pharmaceutical Research

The oxadiazole moiety is a common feature in many pharmaceutical compounds. It has been associated with a wide range of biological activities, including anticancer, anticonvulsant, and antidiabetic properties . Research into new derivatives could lead to the development of novel therapeutic agents.

Future Directions

Oxadiazoles, including “4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, have shown promising potential in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further refinement of oxadiazole as anti-infective agents and the development of new chemical entities to act against resistant microorganisms .

properties

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMSUNCPVYPPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

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